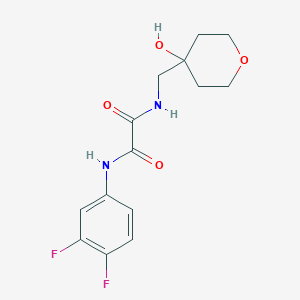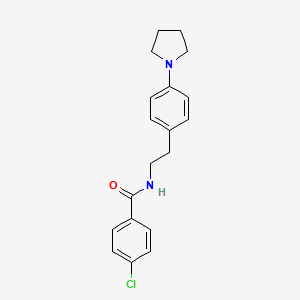
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine involves the inhibition of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the progression of diseases such as cancer and Alzheimer's. By inhibiting these enzymes, (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has the potential to slow down or even halt the progression of these diseases.
Biochemical and Physiological Effects:
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine in lab experiments is its unique mechanism of action. It is also relatively easy to synthesize and has been found to be relatively stable. However, one limitation is that its effectiveness may vary depending on the type of disease being studied.
Zukünftige Richtungen
There are several future directions for the study of (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine. One potential direction is the development of new drugs based on this compound for the treatment of diseases such as cancer and Alzheimer's. Another potential direction is the study of its effects on other enzymes and diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound.
Synthesemethoden
The synthesis of (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has been achieved using several methods. One such method involves the reaction of (1R,2R)-1,2-cyclopentanediol with 3-chloro-4-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with amine to yield (1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(3-Chloropyridin-4-yl)oxycyclopentan-1-amine has been found to have potential applications in the development of new drugs. It has been studied for its ability to inhibit certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. It has also been found to have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-chloropyridin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-7-6-13-5-4-9(7)14-10-3-1-2-8(10)12/h4-6,8,10H,1-3,12H2/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXUEHJXTZTOSR-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=C(C=NC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=C(C=NC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(3-chloropyridin-4-yl)oxy]cyclopentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2591834.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)
![N-(4-ethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2591837.png)


![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2591841.png)
![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2591843.png)



